molecular formula C2H2CaO5 B3432462 Calcium oxalate monohydrate CAS No. 24804-31-7

Calcium oxalate monohydrate

Cat. No.: B3432462
CAS No.: 24804-31-7
M. Wt: 146.11 g/mol
InChI Key: LQHWSGSWNOHVHO-UHFFFAOYSA-L
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Description

Calcium Oxalate Monohydrate (COM), with the chemical formula CaC₂O₄·H₂O and a molecular weight of 146.112 g/mol, is the thermodynamically most stable and clinically predominant form of calcium oxalate hydrates . It is characterized by its very low solubility in water . This compound is an essential reagent in biomedical research, particularly in the study of pathological biomineralization. Its primary research application is in modeling the formation of kidney stones (nephrolithiasis), as it constitutes the principal component in approximately 76% of human kidney stones . Researchers utilize COM in seeded constant-composition growth assays and aggregation studies to elucidate the fundamental mechanisms of crystal growth, secondary nucleation, and growth-related aggregation, which are critical processes in stone pathogenesis . The investigation of crystallization inhibitors is a major research focus. Studies evaluate the efficacy of various molecules, including small ions like citrate and magnesium, as well as macromolecules such as the protein osteopontin (OPN) and polyphosphates like phytic acid . These inhibitors function through distinct mechanisms, with some acting as crystal growth modifiers and others, notably certain polyphosphates, demonstrating a unique dual mode of action by simultaneously altering pre-nucleation cluster properties and inducing lattice strain to irreversibly inhibit crystal surface growth . Beyond urolithiasis research, this compound is used in materials science for studying ceramic glazes and the fundamental principles of crystallization. It serves as a model system for examining non-classical crystallization pathways, including the behavior of pre-nucleation clusters observed via techniques like liquid-phase transmission electron microscopy (LPTEM) . Advanced detection methods, such as synchrotron deep ultraviolet (DUV) fluorescence microspectroscopy, have been developed to identify and localize COM crystals within tissue biopsies, aiding in the diagnosis of renal oxalosis . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;oxalate;hydrate
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InChI

InChI=1S/C2H2O4.Ca.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2/q;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHWSGSWNOHVHO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2CaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25454-23-3 (Parent), 144-62-7 (Parent)
Record name Calcium oxalate monohydrate
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DSSTOX Substance ID

DTXSID50973513
Record name Calcium ethanedioate--water (1/1/1)
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Molecular Weight

146.11 g/mol
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Physical Description

Solid; [Merck Index] White hygroscopic powder or lumps; Odorless; [Alfa Aesar MSDS]
Record name Calcium oxalate monohydrate
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CAS No.

118175-19-2, 5794-28-5
Record name Calcium, [ethanedioato(2-)-κO1,κO2]-, monohydrate labeled with deuterium
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Record name Calcium oxalate monohydrate
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Record name CALCIUM OXALATE MONOHYDRATE
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Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium oxalate monohydrate can be synthesized by reacting calcium chloride with sodium oxalate in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting precipitate is filtered and dried to obtain pure this compound .

Industrial Production Methods: In industrial settings, this compound is produced by mixing calcium hydroxide with oxalic acid. The reaction is exothermic and results in the formation of this compound, which is then filtered, washed, and dried .

Chemical Reactions Analysis

Thermal Decomposition Pathways of Calcium Oxalate Monohydrate

This compound (CaC₂O₄·H₂O) undergoes a three-step decomposition process when heated, as evidenced by thermogravimetric (TGA) and differential scanning calorimetry (DSC) analyses .

Step 1: Loss of Water of Crystallization
At temperatures between 170°C (at 10 K/min heating rate) and 186°C , this compound loses its water of crystallization to form anhydrous calcium oxalate (CaC₂O₄) . The reaction is:
CaC2O4H2OCaC2O4+H2O\text{CaC}_2\text{O}_4 \cdot \text{H}_2\text{O} \rightarrow \text{CaC}_2\text{O}_4 + \text{H}_2\text{O}
Theoretical mass loss: 12.33% (measured: ~12.30%) .

Step 2: Decomposition to Calcium Carbonate
Between 400–530°C , anhydrous calcium oxalate decomposes into calcium carbonate (CaCO₃) and carbon monoxide (CO) . The reaction is:
CaC2O4CaCO3+CO\text{CaC}_2\text{O}_4 \rightarrow \text{CaCO}_3 + \text{CO}
Theoretical mass loss: 19.17% (measured: ~18.90–19.1%) .

Step 3: Calcium Carbonate Decomposition
At 600–810°C , calcium carbonate breaks down into calcium oxide (CaO) and carbon dioxide (CO₂) . The reaction is:
CaCO3CaO+CO2\text{CaCO}_3 \rightarrow \text{CaO} + \text{CO}_2
Theoretical mass loss: 30.12% (measured: ~29.93%) .

StepReactionTheoretical Mass LossMeasured Mass Loss% Error
1Loss of H₂O12.33%12.30%-0.24%
2CaC₂O₄ → CaCO₃ + CO19.17%18.90%-1.41%
3CaCO₃ → CaO + CO₂30.12%29.93%-0.63%

Key Observations

  • The second step’s measured mass loss is slightly lower than theoretical due to the Boudouard reaction (2CO → CO₂ + C), which deposits carbon residue .

  • Heating rate affects temperature thresholds but not mass loss quantification .

  • Hyphenated TG-IR analysis confirms evolved gases (H₂O, CO, CO₂) at each step .

Kinetic Analysis of Decomposition

Activation Energy Determination
Kinetic studies using DSC and TG reveal activation energies for key transformations :

  • Dehydration (monohydrate → anhydride) : ~81 kJ/mol⁻¹

  • Calcium oxalate decomposition : ~180 kJ/mol⁻¹

The modified multivariate kinetic analysis approach was employed to model these reactions, with the Šesták–Berggren equation used for dehydration kinetics .

Reaction Mechanism Insights

  • Step 2 involves CO release, which undergoes disproportionation (2CO → CO₂ + C) at elevated temperatures, introducing exothermic behavior in DSC profiles .

  • Step 3 is purely endothermic, consistent with carbonate decomposition .

Role of Additives in Reaction Dynamics

While the query focuses on decomposition, citrate’s role in calcium oxalate formation (from result ) provides contextual relevance to biomineralization processes. Citrate stabilizes pre-nucleation ion associates and amorphous precursors, delaying crystallization. This highlights how additives can influence reaction pathways, though the decomposition reactions themselves are unaffected by citrate in the studied systems .

Experimental Methodology Highlights

  • TGA : Enables precise mass loss quantification across steps, validated by theoretical calculations .

  • DSC : Reveals endothermic/exothermic nature of reactions (e.g., Step 2’s mixed profile due to CO disproportionation) .

  • TG-IR Hyphenation : Identifies evolved gases (e.g., CO at ~2100 cm⁻¹, CO₂ at ~2350 cm⁻¹) .

Scientific Research Applications

Medical Applications

1.1 Kidney Stone Formation

Calcium oxalate monohydrate is a major component of kidney stones, which are a common urological condition. The formation of these stones is influenced by various factors, including dietary habits and urinary composition. Studies have shown that hyperoxaluria (excess oxalate in urine) and low urinary pH can promote the development of calcium oxalate stones .

  • Case Study: Bladder Stone Extraction
    A notable case involved a patient with a giant bladder stone composed of 91% this compound, weighing 950 grams. The patient underwent open cystolithotomy to remove the stone, and post-operative management included dietary modifications to limit oxalate-rich foods, highlighting the importance of dietary management in preventing recurrence .

1.2 Inhibition Strategies

Recent research has focused on enhancing the inhibition of this compound crystallization through the use of natural polyphenols combined with citrate. This combination has been shown to significantly reduce crystal growth and renal deposition of calcium oxalate, suggesting a promising therapeutic strategy for preventing kidney stones .

  • Experimental Findings
    In vitro and in vivo studies demonstrated that these inhibitor pairs could synergistically reduce crystal-cell interactions and kidney injury, indicating their potential as effective treatments for nephrolithiasis .

Biochemical Applications

2.1 Role in Biochemical Processes

This compound plays a role in various biochemical processes beyond its pathological implications. It is involved in the regulation of calcium levels within biological systems and can influence metabolic pathways related to calcium homeostasis.

  • Oxidative Stress Research
    Research indicates that calcium oxalate crystals can induce oxidative stress in renal epithelial cells, contributing to cellular injury during nephrolithiasis. This highlights the need for further exploration into antioxidant therapies as a means to mitigate damage associated with stone disease .

Industrial Applications

3.1 Production of Oxalic Acid

This compound is utilized in industrial applications, particularly in the synthesis of oxalic acid and organic oxalates. Its thermal decomposition properties make it suitable for various chemical processes.

  • Thermal Decomposition Studies
    Studies on the thermal decomposition of COM have revealed its potential use as a precursor for producing oxalic acid, which is widely used in cleaning agents and as a reducing agent in various chemical reactions .

Experimental Insights

4.1 Solubility Studies

Research into the solubility of this compound has provided insights into its behavior under varying conditions of temperature and pH. These studies are crucial for understanding how to manipulate conditions to prevent stone formation or enhance dissolution .

Parameter Effect on Solubility
TemperatureHigher temperatures generally increase solubility
pHLower pH levels can enhance precipitation

Comparison with Similar Compounds

Thermal and Analytical Characterization

Thermal Decomposition Pathways
  • COM : Decomposes in two stages: (1) loss of hydration water at 150–200°C, (2) oxalate breakdown to CaCO₃ at 450–550°C .
  • COD : Undergoes dehydration to COM at 40–60°C before further decomposition .

Quantitative Analysis : Simultaneous thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) enable precise quantification of COM/COD mixtures in urinary stones, with detection limits of 5% w/w .

Spectroscopic Differentiation
  • FTIR : COM shows distinct C-O stretching bands at 1320 cm⁻¹, while COD exhibits peaks at 1645 cm⁻¹ .
  • XRD : COM’s primary diffraction peak occurs at 2θ = 14.9°, whereas COD peaks at 2θ = 12.2° .

Biological Activity

Calcium oxalate monohydrate (COM) is a significant compound in various biological contexts, particularly in the formation of kidney stones. This article explores the biological activity of COM, focusing on its mechanisms of crystal formation, interaction with renal cells, and potential therapeutic implications.

Overview of this compound

Calcium oxalate is a salt formed from calcium and oxalic acid, existing primarily in two crystalline forms: this compound (COM) and calcium oxalate dihydrate (COD). COM is the more stable form at physiological conditions and is a major component of kidney stones, accounting for approximately 80% of cases .

Mechanisms of Crystal Formation

The formation of calcium oxalate crystals involves complex biochemical processes influenced by various factors, including urinary composition, pH, and the presence of inhibitors or promoters. Recent studies have employed techniques such as Fourier transform infrared (FTIR) spectroscopy and powder X-ray diffraction (PXRD) to analyze the crystallization process .

Table 1: Factors Influencing Calcium Oxalate Crystallization

FactorInfluence on Crystallization
Calcium Levels High levels can promote crystal growth
Oxalate Concentration Increased levels lead to higher supersaturation
Urinary pH Lower pH favors COM formation
Inhibitory Substances Compounds like citrate can reduce crystallization

Cellular Impact

Research indicates that exposure to COM crystals can induce cellular injury in renal epithelial cells. In vitro studies demonstrated that high concentrations of COM crystals lead to increased oxidative stress and cell death, as evidenced by elevated levels of lactate dehydrogenase (LDH) and reactive oxygen species (ROS) .

  • Cellular Response to COM Exposure:
    • Increased LDH release indicates cell membrane damage.
    • Elevated ROS levels suggest oxidative stress.
    • Apoptotic markers were observed after prolonged exposure to COM .

Case Studies

A notable case involved a patient with a giant bladder stone composed primarily of COM. After surgical removal, the patient was advised on dietary modifications to prevent recurrence, highlighting the importance of managing dietary oxalate intake alongside adequate calcium consumption to mitigate stone formation risks .

Therapeutic Implications

Given the detrimental effects of COM on renal cells, research is exploring potential therapeutic agents that could inhibit its crystallization or mitigate its cytotoxicity. For example, polysaccharides derived from Gracilaria lemaneiformis have shown promise in regulating crystal growth and reducing cytotoxic effects on HK-2 cells .

Table 2: Potential Therapeutic Agents Against COM Toxicity

AgentMechanism of Action
Polysaccharides Inhibit growth of COM and promote COD formation
Citrate Binds calcium, reducing availability for crystal formation
Bicarbonate-rich mineral water Increases urine pH and citrate levels

Q & A

Q. What are the standard methods for characterizing the thermal decomposition and structural properties of COM?

COM is often analyzed via thermogravimetric analysis (TGA) to study its three-stage decomposition:

  • Stage 1 : Loss of water (100–200°C) yields anhydrous calcium oxalate.
  • Stage 2 : Decomposition to calcium carbonate (400–500°C).
  • Stage 3 : Formation of calcium oxide (700–800°C) .
    Differential thermal analysis (DTA) complements TGA by identifying endothermic/exothermic transitions during decomposition . Structural characterization employs X-ray diffraction (XRD) for crystallinity, SEM for morphology (monoclinic or hexagonal prismatic shapes), and EDX for elemental composition .

Q. How can researchers differentiate COM from calcium oxalate dihydrate (COD) in kidney stone analysis?

  • Micro-CT imaging : Quantifies surface morphology via a shape index metric. COM stones (>5 mm) exhibit smoother surfaces compared to COD’s jagged edges .
  • Raman chemical imaging (RCI) : Distinguishes COM (characteristic Raman bands at 1,488 cm⁻¹) from COD (1,472 cm⁻¹) and maps spatial distribution of components .
  • FTIR spectroscopy : Identifies hydration states via O-H stretching vibrations .

Q. How do oxalate and calcium ion concentrations influence COM crystallization in vitro?

  • Supersaturation : Elevated oxalate (≥0.5 mM) and calcium (≥5 mM) ions drive COM nucleation via ionic interaction (Ca²⁺ + C₂O₄²⁻ → COM) .
  • Citrate inhibition : Reduces free Ca²⁺ by forming soluble calcium-citrate complexes, lowering supersaturation .

Advanced Research Questions

Q. What molecular mechanisms underlie COM adhesion to renal epithelial cells?

  • Cell surface charge : Damaged renal cells (e.g., HK-2) expose phosphatidylserine (PS) and osteopontin (OPN), which bind Ca²⁺ on COM surfaces via electrostatic interactions .
  • Inflammatory response : Crystal adhesion triggers oxidative stress, upregulating hyaluronic acid and OPN expression, amplifying COM retention .
  • Repair modulation : Tea polysaccharides (TPS) with molecular weights <8 kDa reduce adhesion by shielding cell surface anionic sites .

Q. How do organic modifiers like osteopontin and citrate synergistically inhibit COM growth?

  • Osteopontin (OPN) : Binds COM (100) faces via aspartic acid residues, pinning step advancement and altering crystal habit .
  • Citrate : Competes with oxalate for Ca²⁺ binding, reducing supersaturation. Combined with OPN, it amplifies growth inhibition by 40% .
  • Additive effects : Molecular dynamics simulations suggest dual modifiers disrupt both nucleation and aggregation pathways .

Q. What are the limitations of in vitro COM crystallization models compared to in vivo systems?

  • Urinary complexity : In vitro models lack urinary macromolecules (e.g., Tamm-Horsfall protein) that modulate aggregation .
  • Flow dynamics : Static in vitro conditions fail to replicate shear stress in renal tubules, affecting crystal retention .
  • Organic matrix : Pathological stones contain proteins (e.g., lysozyme) that promote COM growth, a feature absent in synthetic systems .

Q. How can researchers design experiments to evaluate trace metal incorporation into COM crystals?

  • Doping studies : Introduce metals (e.g., cadmium) during COM synthesis. EDX quantifies metal content, while UV-Vis assesses optical property shifts .
  • Crystal lattice analysis : XRD reveals structural distortions (e.g., peak shifts at 2θ = 14.9°) from metal substitution .

Q. What quantitative metrics improve the accuracy of kidney stone compositional analysis?

  • Multi-modal imaging : Pair micro-CT (morphology) with FTIR/Raman (chemistry) to resolve mixed COM/COD stones .
  • Standardized scoring : Laboratories must report hydration states (e.g., "COM" vs. "calcium oxalate") to meet quality thresholds (>75% accuracy) .

Methodological Guidance

  • Inhibition assays : Use flow cytometry with FITC-labeled COM to quantify adhesion to HK-2 cells pre-treated with TPS .
  • Crystallization kinetics : Apply non-isothermal kinetics models to TGA data for activation energy calculations during dehydration .
  • In vivo modeling : Induce hyperoxaluria in rats via ethylene glycol to study COM retention and tubular damage .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Calcium oxalate monohydrate
Reactant of Route 2
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